(E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide
Overview
Description
(E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide is a complex organic compound that features a cyano group, an indole moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the fluorophenyl group through a Friedel-Crafts alkylation reaction. The cyano group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the enamide linkage through a condensation reaction with an appropriate amide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for the reduction of the cyano group.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
(E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The cyano group and fluorophenyl group can enhance binding affinity and selectivity for these targets, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-3-[1-(phenylmethyl)indol-3-yl]-N-phenylprop-2-enamide: Lacks the fluorine atom, which may reduce its binding affinity and selectivity.
(E)-2-cyano-3-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide: Contains a chlorine atom instead of fluorine, which can alter its electronic properties and reactivity.
Uniqueness
The presence of the fluorophenyl group in (E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide imparts unique electronic and steric properties that can enhance its biological activity and selectivity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O/c26-21-12-10-18(11-13-21)16-29-17-20(23-8-4-5-9-24(23)29)14-19(15-27)25(30)28-22-6-2-1-3-7-22/h1-14,17H,16H2,(H,28,30)/b19-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDOOXHGNBOPFA-XMHGGMMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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